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Benzyl 3-(furan-2-yl)acrylate

Cat. No.: B14898534
M. Wt: 228.24 g/mol
InChI Key: GNXVEEWXMLTBEQ-CMDGGOBGSA-N
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Description

Benzyl 3-(furan-2-yl)acrylate is a synthetic organic compound that serves as a versatile building block in research, particularly in the development of novel polymers and the exploration of new synthetic methodologies. The compound features two key functional groups: an acrylate ester and a furan heterocycle. The acrylate moiety is a cornerstone in polymer science, known for its role in forming cross-linked networks . Concurrently, the furan ring is a privileged structure in medicinal chemistry and material science, often associated with biological activity and serving as a precursor in complex molecular transformations . One prominent research application for acrylate-functionalized compounds is in the synthesis of hyper-cross-linked polymers (HCLPs). These porous materials are investigated for their high surface area and potential in various applications, including adsorption and separation science . Furthermore, the furan-acrylate structure is a motif of interest in photochemistry. Researchers have explored similar frameworks in visible-light-promoted tandem reactions, which can lead to complex, three-dimensional molecular architectures through dearomative rearrangements . The compound's structure also suggests potential as an intermediate for the synthesis of pharmacologically active molecules, as furan and saturated furanone derivatives are frequently studied for their anti-inflammatory, analgesic, and antimicrobial properties . Please be advised: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B14898534 Benzyl 3-(furan-2-yl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

benzyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C14H12O3/c15-14(9-8-13-7-4-10-16-13)17-11-12-5-2-1-3-6-12/h1-10H,11H2/b9-8+

InChI Key

GNXVEEWXMLTBEQ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Furan 2 Yl Acrylate and Its Analogues

Direct Esterification Protocols

The direct esterification of 3-(furan-2-yl)acrylic acid with benzyl (B1604629) alcohol represents a fundamental approach to synthesizing benzyl 3-(furan-2-yl)acrylate. This transformation can be achieved through several methods, including carbodiimide-mediated coupling and acid-catalyzed condensation.

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling is a widely used method for ester formation under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. The reaction typically proceeds in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which enhances the reaction rate.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by benzyl alcohol to furnish the desired ester, this compound, and a urea (B33335) byproduct. The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the product.

Acid-Catalyzed Condensation Pathways

Acid-catalyzed esterification, also known as Fischer esterification, is a classic and cost-effective method for producing esters. ucalgary.ca This equilibrium process involves the reaction of 3-(furan-2-yl)acrylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ucalgary.cagoogle.com

To drive the equilibrium towards the product side, the water formed during the reaction is typically removed by azeotropic distillation or by using a dehydrating agent. The reactivity of the alcohol follows the order of primary > secondary > tertiary, making benzyl alcohol a suitable substrate for this reaction. ucalgary.ca While effective, this method may not be suitable for substrates sensitive to strong acidic conditions. Recent advancements have also explored the use of ionic iron(III) complexes as catalysts for the esterification of benzylic C-H bonds with carboxylic acids. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, including α,β-unsaturated esters like this compound. rsc.orgclockss.org This reaction offers significant advantages over the traditional Wittig reaction, such as the use of more nucleophilic phosphonate (B1237965) carbanions and the ease of removal of the water-soluble phosphate (B84403) byproduct. orgsyn.org

Optimized Reaction Conditions and Reagent Selection

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this typically involves the reaction of furfural (B47365) with a benzyl-substituted phosphonoacetate reagent, such as benzyl 2-(diethoxyphosphoryl)acetate.

The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and stereoselectivity of the reaction. Common bases used include sodium hydride, potassium tert-butoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Researchers have also explored the use of deep eutectic solvents (DESs) as a greener alternative, which can enhance the stereoselectivity of the reaction. rsc.org

Below is a table summarizing the effect of different bases and solvents on the yield of a model HWE reaction.

BaseSolventYield (%)
DBUDichloromethane25
DBU (excess carbonyl)Dichloromethane52
Other bases/solvents-Comparable or slightly worse
Data based on a model reaction for the synthesis of α,β-didehydroamino acid derivatives. researchgate.net

Stereoselective Synthesis of (E)-Benzyl 3-(furan-2-yl)acrylate

A key advantage of the HWE reaction is its ability to afford the thermodynamically more stable (E)-isomer of the α,β-unsaturated ester with high selectivity. rsc.org The stereochemical outcome is influenced by the nature of the phosphonate reagent and the reaction conditions. The use of specific HWE reagents, such as those developed by Still and Gennari, can further enhance the stereoselectivity towards the (Z)-isomer if desired, although for acrylates, the (E)-isomer is generally favored. orgsyn.org

The synthesis of (E)-3-(furan-2-yl)acrylic acid, the precursor to the benzyl ester, has been reported with high stereoselectivity. clearsynth.com Subsequent esterification would yield the corresponding (E)-benzyl 3-(furan-2-yl)acrylate.

Convergent and Divergent Synthetic Routes

Beyond the direct methods described above, the synthesis of this compound and its analogues can be approached through more complex, multi-step strategies. These can be categorized as either convergent or divergent syntheses.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, this could involve the synthesis of a furan-containing fragment and a benzyl acrylate-like fragment, followed by their coupling. This approach can be efficient for building complex molecules. Research on the synthesis of oligoaryls containing alternating benzene (B151609) and furan (B31954) rings demonstrates a convergent/divergent method starting from propargylic dithioacetals. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. For instance, 3-(furan-2-yl)acrylic acid can be considered a key intermediate. nih.govresearchgate.net From this acid, a library of different esters, including this compound, can be prepared by reacting it with various alcohols. researchgate.net This approach is particularly useful for generating a series of related compounds for structure-activity relationship studies.

Construction via 3-(Furan-2-yl)acrylic Acid and Benzyl Halides

A straightforward and economical method for preparing benzyl α,β-unsaturated carboxylates, including this compound, involves the reaction of the corresponding α,β-unsaturated carboxylic acid with a benzyl halide. arkat-usa.org This esterification is typically carried out using equimolar amounts of 3-(furan-2-yl)acrylic acid and benzyl bromide in the presence of a base like sodium bicarbonate. arkat-usa.org The reaction mixture is generally heated to facilitate the conversion. arkat-usa.org This approach is advantageous due to the use of commercially available and inexpensive reagents under mild conditions. arkat-usa.org

The general procedure involves heating and stirring the α,β-unsaturated carboxylic acid and benzyl bromide with sodium bicarbonate. arkat-usa.org After the reaction is complete, the mixture is cooled, diluted with an appropriate organic solvent such as ethyl acetate (B1210297), and washed to remove salts and impurities. arkat-usa.org The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization. arkat-usa.org This method has been reported to produce benzyl (E)-3-(furan-2-yl)acrylate as a dark brown oil in good yield (78%). arkat-usa.org

ReactantsReagentsConditionsProductYield (%)Reference
3-(Furan-2-yl)acrylic acid, Benzyl bromideSodium bicarbonate90 °C, 24 hBenzyl (E)-3-(furan-2-yl)acrylate78 arkat-usa.org
α,β-Unsaturated carboxylic acids, Benzyl bromideSodium bicarbonate90 °C, 24 hBenzyl α,β-unsaturated carboxylatesGood to Excellent arkat-usa.org

Multi-Step Synthesis from Furan-2-carbaldehyde Precursors

An alternative and highly versatile route to this compound begins with furan-2-carbaldehyde, a readily available biomass-derived platform chemical. nih.govsphinxsai.comdamascusuniversity.edu.sy This multi-step approach typically involves an initial carbon-carbon bond-forming reaction to construct the acrylate (B77674) backbone, followed by esterification.

The key step is often a Knoevenagel condensation, a well-established and efficient reaction in synthetic organic chemistry. nih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sphinxsai.comdamascusuniversity.edu.sy In this context, furan-2-carbaldehyde is reacted with a compound like malonic acid or its monoester equivalent to form 3-(furan-2-yl)acrylic acid. nih.govresearchgate.net Various catalysts can be employed for this transformation, including organic amines like piperidine (B6355638) or heterogeneous bases such as anhydrous sodium carbonate. sphinxsai.comnih.govresearchgate.net The reaction conditions are often mild, sometimes proceeding at room temperature in green solvents like ethanol (B145695) or even water, which enhances the eco-friendly characteristics of the protocol. nih.govresearchgate.net

Once 3-(furan-2-yl)acrylic acid is synthesized, it can be esterified with benzyl alcohol or a benzyl halide to yield the target compound, this compound. arkat-usa.orgnih.gov This esterification can be achieved through various methods, including acid-catalyzed reactions with benzyl alcohol or the previously described reaction with benzyl halides. arkat-usa.orgmdpi.com

A specific example involves the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid, which can be catalyzed by various organocatalysts to produce 3-(furan-2-yl)acrylic acid. researchgate.net This intermediate is then subjected to esterification. arkat-usa.org Another variation involves the direct condensation of furan-2-carbaldehyde with a benzyl ester of an active methylene compound, although this is less commonly reported for this specific target.

Starting MaterialKey IntermediateFinal StepProductKey FeaturesReferences
Furan-2-carbaldehyde3-(Furan-2-yl)acrylic acidEsterification with benzyl halide/alcoholThis compoundUtilizes biomass-derived precursors, often employs green reaction conditions. nih.govsphinxsai.comdamascusuniversity.edu.synih.govresearchgate.net

Palladium-Catalyzed Synthesis and Related Transformations

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the formation of C-C and C-O bonds, which can be applied to the synthesis of this compound and its analogues. These methods often provide high efficiency, selectivity, and functional group tolerance.

One of the most prominent palladium-catalyzed reactions for this purpose is the Heck reaction. acs.orgorganic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of furan acrylates, this could involve the coupling of a 2-halofuran with a benzyl acrylate. The dehydrogenative Heck reaction is a variation that allows for the direct coupling of furans with acrylates, activating a C-H bond of the furan ring. acs.org This reaction is typically catalyzed by a palladium(II) species, often with an oxidant to regenerate the active catalyst. acs.org

Palladium-catalyzed carbonylation reactions also represent a valuable strategy for synthesizing furan derivatives that can be precursors to or analogues of this compound. nih.govresearchgate.netresearchgate.net These reactions introduce a carbonyl group into a molecule using carbon monoxide. For instance, the palladium-catalyzed alkoxycarbonylation of furfuryl alcohol derivatives can produce furan-2-yl acetates and related esters. researchgate.net While not a direct synthesis of the acrylate, this highlights the utility of palladium catalysis in functionalizing the furan core.

Furthermore, palladium-catalyzed cross-coupling reactions can be used to synthesize substituted furan derivatives which can then be further elaborated. For example, the C-H arylation of benzofurans (a related furan-containing scaffold) with various arylating agents demonstrates the power of palladium catalysis in modifying the furan ring system. nih.gov

While direct palladium-catalyzed synthesis of this compound from simple precursors in one step is not extensively documented, the principles of Heck coupling and carbonylation provide a robust framework for designing such synthetic routes or for preparing a wide range of structurally related furan-based compounds.

Catalytic MethodDescriptionApplication to Furan AcrylatesKey AdvantagesReferences
Heck ReactionPd-catalyzed coupling of an unsaturated halide/triflate with an alkene.Coupling of 2-halofurans with benzyl acrylate or dehydrogenative coupling of furan with benzyl acrylate.High trans selectivity, good functional group tolerance. acs.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org
CarbonylationIntroduction of a carbonyl group using CO and a Pd catalyst.Synthesis of furan-based esters and carboxylic acid derivatives which can be precursors.Atom-economic, versatile for creating carbonyl compounds. nih.govresearchgate.netresearchgate.netrsc.orgepa.gov
C-H ArylationDirect coupling of a C-H bond with an arylating agent.Functionalization of the furan ring to create diverse analogues.Avoids pre-functionalization of the furan ring. nih.gov

Reaction Mechanisms and Mechanistic Investigations of Benzyl 3 Furan 2 Yl Acrylate Transformations

Mechanistic Elucidation of Esterification Processes

The synthesis of Benzyl (B1604629) 3-(furan-2-yl)acrylate can be achieved through several esterification methods. A common and direct approach is the Fischer-Speier esterification of 3-(furan-2-yl)acrylic acid with benzyl alcohol. This process is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

The mechanism proceeds via several equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (3-(furan-2-yl)acrylic acid) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of benzyl alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the benzyl alcohol moiety) to one of the hydroxyl groups. This creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base in the reaction mixture (e.g., water or another molecule of benzyl alcohol) to regenerate the acid catalyst and yield the final product, Benzyl 3-(furan-2-yl)acrylate.

Alternatively, the synthesis of the parent 3-(furan-2-yl)propenoic acids can be accomplished by the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification to obtain the desired benzyl ester. nih.gov

In-depth Analysis of Horner-Wadsworth-Emmons Reaction Mechanisms

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic route for the stereoselective formation of alkenes, particularly favoring the (E)-isomer. wikipedia.org It is an ideal method for synthesizing this compound from furan-2-carbaldehyde and a suitable phosphonate (B1237965) ylide. The reaction is noted for its high yield, the stereochemical control it offers, and the ease of removal of its water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

The first and critical step of the HWE reaction is the deprotonation of the α-carbon of the phosphonate ester by a suitable base. wikipedia.org For the synthesis of this compound, this would involve a reagent like benzyl 2-(diethoxyphosphoryl)acetate.

The mechanism is as follows:

A base, such as sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or butyl lithium (BuLi), abstracts the acidic proton from the carbon adjacent to both the phosphonate and the ester groups. organic-chemistry.org

This abstraction results in the formation of a resonance-stabilized carbanion, often referred to as a phosphonate enolate or a phosphonate-stabilized carbanion. wikipedia.org The negative charge is delocalized over the α-carbon, the carbonyl oxygen of the ester, and the phosphoryl oxygen of the phosphonate group. This stabilization makes the phosphonate ylide less basic but more nucleophilic than the corresponding Wittig ylides. wikipedia.org

The phosphonate carbanion generated in the first step is a potent nucleophile that drives the subsequent stages of the reaction. wikipedia.org

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of furan-2-carbaldehyde. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, a betaine-like species. wikipedia.org

Oxaphosphetane Formation: This intermediate rapidly cyclizes to form a four-membered ring known as an oxaphosphetane. organic-chemistry.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate is unstable and undergoes spontaneous elimination. The phosphorus-oxygen and carbon-carbon bonds break, leading to the formation of a new carbon-carbon double bond (the acrylate) and a stable dialkylphosphate salt. wikipedia.org This elimination step is the driving force of the reaction, due to the formation of the strong phosphorus-oxygen double bond. griffith.edu.au

The stereochemistry of the resulting alkene is generally trans (E), which is attributed to steric factors in the transition state leading to the oxaphosphetane, where the bulkier groups prefer to be anti-periplanar to each other. organic-chemistry.orgalfa-chemistry.com

Table 1: Mechanistic Steps of the Horner-Wadsworth-Emmons Reaction

StepDescriptionKey Intermediates
1. DeprotonationA base removes the acidic proton from the α-carbon of the phosphonate ester.Phosphonate Carbanion (Enolate)
2. Nucleophilic AdditionThe carbanion attacks the carbonyl carbon of furan-2-carbaldehyde.Betaine-like Adduct
3. CyclizationThe adduct cyclizes to form a four-membered ring.Oxaphosphetane
4. EliminationThe ring collapses to form the alkene and a phosphate salt.(E)-Benzyl 3-(furan-2-yl)acrylate

Intramolecular and Intermolecular Reactions Involving the Furan (B31954) Moiety

The furan ring in this compound is an electron-rich aromatic system, but it is also known for its sensitivity to acidic conditions, which can lead to polymerization or ring-opening reactions. pharmaguideline.comacs.org The conjugation with the acrylate (B77674) moiety significantly influences its reactivity.

In the presence of strong acids, the furan ring within conjugated systems like this compound can undergo significant transformations. The reaction mechanism often begins with the protonation of the ester's carbonyl oxygen. stackexchange.com This initial protonation leads to a resonance-stabilized cation where the positive charge is delocalized across the acrylate system and into the furan ring. nih.govstackexchange.com

This delocalization activates the furan ring, making it susceptible to a variety of subsequent reactions:

Ring Opening: The activated intermediate can be captured by a nucleophile, such as an alcohol solvent (e.g., methanol), at the C5 position of the furan ring. This can trigger a cascade of reactions, including fragmentation and ring-opening, ultimately leading to 1,4-dicarbonyl compounds. stackexchange.comrsc.org The ring-opening of furfuryl alcohol to levulinic acid is a well-known example of this reactivity. mdpi.com

Superelectrophilic Activation: In the presence of Brønsted superacids like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids and their esters can form stable O,C-diprotonated species. nih.gov These dications are highly reactive electrophiles. NMR studies have confirmed significant downfield shifts for the furan ring carbons upon protonation, indicating substantial delocalization of the positive charge onto the ring. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Protonated Furan Derivatives in TfOH

Carbon AtomStarting Compound (1e)Protonated Form (Ae)Δδ (ppm)
C2151.0154.2+3.2
C3118.5125.5+7.0
C4120.3134.4+14.1
C5148.6175.7+27.1
Data adapted from a study on related 3-(furan-2-yl)propenoic acid derivatives, demonstrating charge delocalization onto the furan ring upon protonation in a superacid. nih.gov

The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. In the context of this compound, this reactivity can be harnessed for C-C bond formation. A key example is the hydroarylation of the carbon-carbon double bond, which proceeds through electrophilic activation of the entire conjugated system. nih.gov

A plausible mechanism for the reaction of 3-(furan-2-yl)acrylates with arenes in the presence of a strong Lewis acid (e.g., AlCl₃) or Brønsted superacid involves:

Electrophilic Activation: The acid coordinates to the carbonyl oxygen, and a second protonation occurs on the carbon-carbon double bond. This generates a highly reactive O,C-diprotonated dicationic intermediate. nih.gov

Nucleophilic Capture: The furan ring, being a strong electron-donating group, stabilizes the carbocation formed at the β-position. An electron-rich nucleophile, such as an arene (e.g., benzene), then attacks this carbocationic center. nih.gov

Rearomatization: A final deprotonation step restores the aromaticity of the arene ring, yielding the hydroarylation product, a 3-aryl-3-(furan-2-yl)propanoate derivative. nih.gov

This process demonstrates how the furan moiety participates in stabilizing reactive cationic intermediates, guiding the regiochemical outcome of intermolecular reactions.

Palladium-Catalyzed Cross-Coupling and Annulation Mechanisms

Palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, palladium-catalyzed reactions, such as cross-coupling and annulation, offer pathways to synthesize diverse molecular architectures. These transformations often proceed through key intermediates, and their formation and subsequent reactions are influenced by various factors, including the ligand environment around the palladium center.

Formation and Equilibrium of Palladium-Benzyl Enolate Intermediates

A crucial step in many palladium-catalyzed reactions involving benzyl esters is the formation of a palladium-benzyl intermediate. This can occur through the oxidative addition of a palladium(0) species to a benzyl halide or via other activation methods. nih.govresearchgate.net Once formed, this intermediate can react with a nucleophile. In the case of reactions involving acrylates, the enolate form of the acrylate can act as the nucleophile.

The formation of a palladium-enolate can also occur through the reaction of a palladium-benzyl species with a ketone or ester enolate. nih.gov For instance, in the palladium-catalyzed decarboxylative benzylation of α,α-difluoroketone enolates, a Pd(II) intermediate is proposed to undergo reductive elimination to form the key C(α)–C(sp3) bond. nih.gov The stability and reactivity of these palladium-enolate intermediates are influenced by the electronic properties of the substituents on both the benzyl group and the enolate. nih.gov Electron-donating groups on the benzyl moiety can stabilize the intermediate, facilitating the reaction, while electron-withdrawing groups can have the opposite effect. nih.gov

Recent studies have also explored the generation of benzyl-palladium intermediates for dearomative C-C bond formation, where the intermediate reacts with a malonate to form a Pd-O-enolate species. researchgate.net The equilibrium between the different intermediates in the catalytic cycle is a key determinant of the reaction outcome and efficiency.

Influence of Ligand Design on Mechanistic Pathways

Ligand design plays a paramount role in modulating the reactivity and selectivity of palladium-catalyzed transformations. enscm.frnih.govnih.gov The steric and electronic properties of the ligands coordinated to the palladium center can influence every step of the catalytic cycle, from oxidative addition to reductive elimination. enscm.fr

In palladium-catalyzed cross-coupling reactions, the choice of ligand can determine the efficiency of the reaction with different substrates. For example, the use of specific phosphine (B1218219) ligands has been shown to be crucial for the successful coupling of aryl bromides with n-butyl acrylate in Heck reactions. acs.org Similarly, in Suzuki-Miyaura cross-coupling reactions, the development of ligands capable of promoting the oxidative addition of less reactive aryl chlorides has been a significant area of research. nih.gov

The ligand can also influence the regioselectivity and stereoselectivity of the reaction. In palladium-catalyzed C-H functionalization reactions, the ligand can act as a directing group or can create a specific steric environment around the metal center that favors one reaction pathway over others. nih.govnih.gov For instance, the development of chiral ligands has enabled enantioselective C(sp3)-H activation reactions. nih.gov The interplay between the substrate, ligand, and palladium catalyst is intricate, and a deep understanding of these interactions is essential for the rational design of new and improved catalytic systems. nih.govresearchgate.net

Table 1: Selected Ligands in Palladium-Catalyzed Reactions

Ligand TypeExample LigandApplicationReference
PhosphineTriphenylphosphine (B44618)Suzuki-Miyaura Coupling nih.gov
Phosphine-Imidazolium Salt(1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylideneHeck Coupling acs.org
N-Heterocyclic Carbene (NHC)-Cross-Coupling Reactions enscm.fr
Chiral Oxazolines-Enantioselective C-H Activation nih.gov
Pyridone-Oxazoline (Pyoox)-Olefination of (hetero)arenes researchgate.net

Radical and Photochemical Reaction Mechanisms of Acrylate Derivatives

Beyond palladium catalysis, acrylate derivatives, including those with furan moieties, can undergo transformations through radical and photochemical pathways. These reactions offer alternative methods for polymerization and functionalization.

The free-radical polymerization of acrylates is a complex process involving initiation, propagation, chain transfer, and termination steps. radtech.orgacs.org The reactivity of acrylate monomers in these polymerizations is influenced by their structure. researchgate.net Computational studies, such as density functional theory (DFT) calculations, have been employed to model and understand the mechanisms of these reactions, including backbiting and β-scission. researchgate.net

Photochemical reactions of furan-containing compounds can lead to various isomerization and cycloaddition products. netsci-journal.comrsc.org The irradiation of furan can lead to the formation of "Dewar furan" as an intermediate, which can then rearrange to other products. netsci-journal.com The presence of an acrylate group can influence the photochemical behavior, potentially leading to intramolecular or intermolecular cycloadditions or polymerizations.

Research into furan acrylate derivatives has shown that they can be highly photosensitive and undergo solid-state photopolymerization without the need for a photoinitiator. rsc.org For example, diethylene glycol difuran acrylate (DEFA) and trimethylolpropane (B17298) trifuran acrylate (TMFA), synthesized from furfural (B47365), exhibit high photosensitivity and can achieve significant double bond conversion upon UV exposure. rsc.org The mechanism is proposed to involve photodimerization, facilitated by the high crystallinity of the monomers. rsc.org

Table 2: Research Findings on Radical and Photochemical Reactions of Acrylate Derivatives

Reaction TypeSubstrate/MonomerKey FindingsReference
Free-Radical PolymerizationMethyl AcrylateMultiple mechanisms of backbiting and β-scission identified through modeling. researchgate.net
Free-Radical PolymerizationVarious AcrylatesTermination at 25°C occurs exclusively via disproportionation, not combination. nih.gov
PhotopolymerizationDiethylene glycol difuran acrylate (DEFA)Achieves a maximum polymerization rate in 54 seconds without a photoinitiator. rsc.org
PhotopolymerizationTrimethylolpropane trifuran acrylate (TMFA)Reaches a maximum polymerization rate in 35 seconds without a photoinitiator. rsc.org
Photochemical IsomerizationFuranForms "Dewar furan" as a key intermediate upon photolysis. netsci-journal.com

Derivatization and Functionalization Strategies of Benzyl 3 Furan 2 Yl Acrylate

Functionalization of the Acrylate (B77674) Double Bond

The carbon-carbon double bond in the acrylate moiety of benzyl (B1604629) 3-(furan-2-yl)acrylate is a prime site for functionalization, most notably through hydroarylation reactions. Research has shown that 3-(furan-2-yl)propenoic acids and their esters can react with various arenes in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This transformation effectively adds an aryl group across the double bond.

The mechanism is believed to involve the formation of a highly reactive O,C-diprotonated electrophilic species from the starting furan (B31954) acrylate. nih.gov This species then undergoes a Friedel-Crafts-type reaction with the arene. The choice of acid catalyst can be critical to the reaction's success. For instance, in the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609), aluminum chloride (AlCl₃) was found to provide a higher yield compared to other Lewis or Brønsted acids. nih.gov

The scope of this reaction is broad, with various arenes successfully employed to generate a library of derivatives. The reaction of a methyl ester analog with different arenes in TfOH at 0°C for 2 hours produced the corresponding hydroarylated esters in good yields. nih.gov In some cases, such as with anisole (B1667542) and durene, mixtures of isomers were obtained. nih.gov

Table 1: Examples of Hydroarylation of the Acrylate Double Bond

Starting Material Arene Catalyst Product Yield (%) Reference
3-(furan-2-yl)propenoic acid Benzene AlCl₃ 3-phenyl-3-(furan-2-yl)propanoic acid 65% nih.gov
Methyl 3-(furan-2-yl)propenoate Benzene TfOH Methyl 3-phenyl-3-(furan-2-yl)propanoate Good nih.gov
Methyl 3-(furan-2-yl)propenoate Toluene (B28343) TfOH Methyl 3-tolyl-3-(furan-2-yl)propanoate Good nih.gov

Chemical Modifications of the Furan Heterocycle

The furan ring presents another key handle for derivatization, offering pathways to new analogs through regioselective functionalization and cycloaddition reactions.

Regioselective Functionalization of the Furan Ring

The furan ring in benzyl 3-(furan-2-yl)acrylate is an electron-rich aromatic system susceptible to electrophilic substitution. The existing substituent at the C2 position directs incoming electrophiles primarily to the C5 position (the other α-position), which is the most nucleophilic site. Palladium-catalyzed direct arylation is a powerful method for creating C-C bonds at this position. researchgate.net For many furan derivatives, direct arylation with aromatic bromides occurs with high regioselectivity at the C2 or C5 position. researchgate.net

Another key strategy for regioselective functionalization is lithiation. The deprotonation of substituted furans can be controlled to occur at a specific position, creating a nucleophilic organolithium species that can then react with various electrophiles. scholaris.ca For 2-substituted furans, lithiation often occurs selectively at the C5 position. More advanced techniques, such as iridium-catalyzed C-H borylation, allow for the introduction of boryl groups at specific positions on a heterocyclic ring, which can then be further functionalized. diva-portal.org This method provides access to versatile building blocks for subsequent cross-coupling reactions. diva-portal.org

Hydroarylation and Cycloaddition Reactions on Furan Derivatives

While hydroarylation can occur at the acrylate double bond as previously discussed, the furan ring itself can also participate in related transformations. More significantly, the furan ring is a classic diene for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. This reactivity allows for the construction of complex, oxygen-containing bicyclic structures. The furan ring of this compound can react with a variety of dienophiles, especially electron-deficient ones, to form oxabicycloheptene derivatives. These products can then serve as precursors for a wide range of other polycyclic systems.

Furthermore, other types of cycloadditions, such as [3+2] cycloadditions, have been used to synthesize polysubstituted furan rings from simpler starting materials, highlighting the versatility of cycloaddition chemistry in accessing diverse furan-based scaffolds. researchgate.net

Transformations Involving the Benzyl Ester Linkage

The benzyl ester group is not merely a passive component of the molecule; it serves as a versatile functional handle that can be readily transformed or removed.

A facile, one-pot method allows for the direct conversion of benzyl esters into other esters, amides, and anhydrides. researchgate.net This process uses α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride (FeCl₃) to generate an acid chloride intermediate in situ. researchgate.net This intermediate can then be reacted with various nucleophiles like alcohols, amines, or carboxylic acids to yield the desired products under mild conditions. researchgate.net

Alternatively, the benzyl group can be selectively removed to unmask the carboxylic acid. A common and efficient method for this deprotection is catalytic hydrogenolysis. beilstein-journals.org Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas cleanly cleaves the benzyl C-O bond, releasing toluene and yielding the free carboxylic acid. This transformation is typically high-yielding and tolerant of many other functional groups. organic-chemistry.org Another method involves the use of nickel boride in methanol (B129727) at room temperature, which chemoselectively cleaves benzyl esters while leaving other ester types, such as methyl or ethyl esters, intact. organic-chemistry.org

Table 2: Selected Transformations of the Benzyl Ester Group

Transformation Reagents Product Type Reference
Transesterification Alcohol, FeCl₃ (cat.), α,α-dichlorodiphenylmethane Ester researchgate.net
Amidation Amine, FeCl₃ (cat.), α,α-dichlorodiphenylmethane Amide researchgate.net
Deprotection H₂, Pd/C Carboxylic Acid beilstein-journals.org

Synthesis of Complex Polycyclic and Heterocyclic Structures Incorporating this compound Scaffolds

The functional handles on this compound make it an excellent starting point for the synthesis of more elaborate molecular architectures. Heterocyclic compounds are of immense interest in medicinal chemistry, and the furan moiety can serve as a core component in building novel structures. ibmmpeptide.comresearchgate.net

One strategy involves using the furan group as a building block for larger ring systems. For example, a reaction between homophthalic anhydride (B1165640) and an imine derived from furan-2-carbaldehyde can produce complex trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. mdpi.com This demonstrates how the furan-2-yl group can be incorporated into a new polycyclic, nitrogen-containing heterocyclic system. mdpi.com

Tandem reactions provide another efficient route to complex heterocycles. A cobalt-catalyzed three-component reaction involving a carboxylic acid, a diazo compound, and N-isocyaniminotriphenylphosphorane can synthesize 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org Using a furan-containing carboxylic acid in this protocol allows for the incorporation of the furan scaffold into the resulting oxadiazole product. acs.orgacs.org The development of such modular approaches is crucial for creating libraries of structurally diverse compounds. whiterose.ac.uk

Stereochemical Control and Diastereoselectivity in Derivatization Processes

Achieving stereochemical control is a central goal in modern organic synthesis, and derivatization reactions of this compound and related structures can be performed with high degrees of selectivity.

A notable example is the synthesis of tetrahydroisoquinolinones from homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. mdpi.com The stereochemical outcome of this reaction, which forms two new stereocenters, is highly dependent on the solvent used. While reactions in dichloroethane or benzene yield a mixture of cis and trans diastereomers, performing the reaction in pyridine (B92270) results in complete diastereoselectivity, affording only the trans isomer. mdpi.com This highlights how reaction conditions can be tuned to favor the formation of a single diastereomer. Such control is critical when synthesizing complex molecules with specific three-dimensional arrangements for biological or material applications.

Spectroscopic Characterization and Advanced Analytical Techniques for Benzyl 3 Furan 2 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H NMR data, including chemical shifts, multiplicities, and J-coupling constants for Benzyl (B1604629) 3-(furan-2-yl)acrylate, are not available in the reviewed scientific literature.

A complete 13C NMR spectrum with assigned chemical shifts for each carbon atom in Benzyl 3-(furan-2-yl)acrylate is not publicly documented.

There are no published studies detailing the use of 2D NMR techniques to confirm the structure of this compound.

Information regarding the 31P NMR spectroscopic data for any phosphonate (B1237965) precursors used in the synthesis of this compound is not available in the public domain.

Mass Spectrometry (MS)

The precise mass determination of this compound through High-Resolution Mass Spectrometry (HRMS) has not been reported in accessible scientific literature.

Spectroscopic and Advanced Analytical Data for this compound Currently Unavailable

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and advanced analytical data for the chemical compound this compound, including its fragmentation pattern analysis, infrared (IR) spectroscopy, and electronic spectroscopy (UV-Vis), is not publicly available at this time.

The synthesis and characterization of various derivatives of 3-(furan-2-yl)acrylic acid and other acrylate (B77674) esters have been reported in scientific literature. nih.govpeerj.com These studies provide general insights into the types of spectroscopic behavior that might be expected from compounds in this class. For instance, the mass spectrometry of acrylate esters often involves characteristic fragmentation of the ester group. nih.gov Infrared spectra of acrylates and furan-containing molecules typically show distinct absorption bands corresponding to the carbonyl group (C=O), carbon-carbon double bonds (C=C), and the furan (B31954) ring vibrations. peerj.comresearchgate.net Furthermore, the electronic spectra of compounds with extended conjugation, such as that present in this compound, are expected to exhibit strong absorption in the ultraviolet-visible region. dergi-fytronix.com

However, detailed, experimentally-derived data such as specific mass-to-charge ratios and their relative abundances in mass spectrometry, precise wavenumber assignments for infrared absorption peaks, and molar absorptivity coefficients at specific wavelengths for this compound itself have not been found in the reviewed sources. nih.govmolport.comnih.gov

Consequently, the generation of a detailed and scientifically accurate article focusing solely on the spectroscopic characterization and advanced analytical techniques for this compound, as per the specified outline, cannot be completed at this time due to the absence of the necessary primary data. Further experimental research would be required to determine and publish these specific analytical properties.

Computational Chemistry and Molecular Modeling of Benzyl 3 Furan 2 Yl Acrylate

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in predicting the behavior of Benzyl (B1604629) 3-(furan-2-yl)acrylate by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Benzyl 3-(furan-2-yl)acrylate, this involves finding the minimum energy conformation by exploring the potential energy surface.

Conformational analysis of related furan-acrylic acid derivatives suggests that the planarity of the molecule is a key factor in its stability. For 3-(furan-2-yl)acrylic acid, the flat configuration of the molecule is found to be the most energy-efficient. researchgate.net However, in some substituted analogs, the minimum internal energy is achieved when the acrylate (B77674) chain is nearly perpendicular to the furan (B31954) ring, indicating that substituents can significantly influence the preferred conformation. researchgate.net In this compound, the rotational freedom around the C-O bond of the ester group and the C-C single bonds introduces several possible conformers. The final optimized geometry would be a balance of steric effects between the bulky benzyl and furan groups and the electronic effects of the conjugated system.

A related compound, Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate, shows a twisted conformation where the furan and phenyl rings form significant dihedral angles with the central part of the molecule. nih.gov This suggests that steric hindrance between the aromatic rings can lead to non-planar geometries.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For methyl 3-(2-furyl)acrylate, a closely related compound, the HOMO and LUMO energies have been estimated using semi-empirical methods. researchgate.net A DFT study on its photochemical dimerization further highlights the importance of frontier orbital interactions in determining reaction pathways. researchgate.net For acrylates in general, the energy of the LUMO is a key descriptor in modeling their reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the furan oxygen, indicating these as sites for electrophilic attack. The hydrogen atoms of the benzyl and furan rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Vibrational Frequency Calculations for Spectroscopic Prediction

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the characterization of the compound but also confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

The predicted vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. For this compound, characteristic vibrational modes would include:

C=O stretching of the acrylate group.

C=C stretching of the acrylate and furan rings.

C-O stretching of the ester group.

C-H stretching and bending of the aromatic and vinylic hydrogens.

DFT calculations on similar molecules, such as 2- and 3-furancarboselenaldehyde, have been used to perform detailed vibrational spectral analysis. ekb.eg

Reaction Pathway Energetics and Transition State Characterization

Computational methods can be employed to study the energetics of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

For example, in a Michael addition reaction, a common reaction for acrylates, DFT calculations could be used to model the approach of a nucleophile to the β-carbon of the acrylate moiety. This would involve locating the transition state structure for the C-C bond formation and calculating the associated activation energy.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of Lewis structures.

For this compound, NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions. Key interactions would include:

π → π interactions:* Delocalization of π-electrons across the conjugated system of the furan ring, the acrylate double bond, and the carbonyl group.

n → π interactions:* Donation of electron density from the lone pairs (n) of the oxygen atoms to the antibonding π* orbitals of adjacent double bonds. This interaction is crucial for understanding the electronic structure and reactivity of the ester group.

NBO analysis on related furan-containing imidazole derivatives has been used to study hyperconjugative interactions and charge delocalization. acadpubl.eu

Quantum Chemical Descriptors for Reactivity and Selectivity

A range of quantum chemical descriptors can be calculated from the electronic structure to predict the reactivity and selectivity of this compound. These descriptors provide a quantitative measure of various electronic properties.

Global Reactivity Descriptors: These descriptors characterize the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): Fukui functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can predict which atoms are most susceptible to attack. For this compound, Fukui functions could pinpoint the reactivity of the α- and β-carbons of the acrylate system and specific atoms on the furan and benzyl rings.

The following table summarizes some of the key quantum chemical descriptors and their significance.

DescriptorFormulaSignificance
Global Descriptors
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Hardness (η)ELUMO - EHOMOResistance to charge transfer
Softness (S)1 / ηMeasure of reactivity
Electrophilicity Index (ω)μ2 / (2η)Ability to accept electrons
Local Descriptors
Fukui Function (f(r))[∂μ/∂ν(r)]NReactivity of specific atomic sites

Molecular Docking and Dynamics Simulations of this compound and Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the potential biological activity of compounds by simulating their interaction with the binding site of a target protein. For this compound and its analogues, molecular docking studies can elucidate the key interactions that govern their binding affinity and selectivity.

While specific docking studies for this compound are not extensively reported in the available literature, research on structurally related furan and acrylate-containing compounds provides a framework for understanding its potential interactions. For instance, studies on various furan derivatives have demonstrated their ability to form hydrogen bonds, and π-π stacking interactions with amino acid residues within protein active sites. It is hypothesized that the furan ring of this compound could engage in similar interactions, while the benzyl and acrylate moieties could contribute to hydrophobic and electrostatic interactions, respectively.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecular interactions over time. These simulations can predict the conformational changes in both the ligand and the protein upon binding, providing insights into the stability of the complex and the thermodynamics of binding. An MD simulation of a this compound-protein complex would likely reveal the flexibility of the molecule and the dynamic nature of its interactions within the binding pocket.

Illustrative Molecular Docking Results of this compound Analogues against a Hypothetical Protein Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
This compound-7.5TYR 23, LEU 54, PHE 89π-π stacking, Hydrophobic
Ethyl 3-(furan-2-yl)acrylate-6.8LEU 54, ILE 67Hydrophobic
Benzyl 3-(thiophen-2-yl)acrylate-7.2TYR 23, TRP 91π-π stacking
4-Chlorothis compound-8.1TYR 23, LEU 54, PHE 89, ARG 112π-π stacking, Hydrophobic, Halogen bond

Note: The data in this table is illustrative and based on typical results for similar compounds. It is intended to demonstrate the type of information obtained from molecular docking studies.

In Silico Screening and Predictive Modeling for Chemical Space Exploration

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. This approach significantly reduces the time and cost associated with experimental high-throughput screening. For this compound, in silico screening can be used to explore its vast chemical space by generating and evaluating virtual analogues with modified structural features.

Predictive modeling, often employing machine learning algorithms, can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity. By training a QSAR model on a dataset of furan-containing compounds with known activities, it would be possible to predict the activity of novel this compound analogues.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of new therapeutic agents. In silico predictive models can estimate these properties for this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation. For example, predictions of properties like oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition can guide the design of improved analogues. ymerdigital.comresearchgate.net

Predicted ADMET Properties of this compound and Selected Analogues

CompoundOral Bioavailability (%)Blood-Brain Barrier PermeabilityCYP2D6 Inhibition
This compoundHighLowModerate
Ethyl 3-(furan-2-yl)acrylateHighLowLow
Benzyl 3-(thiophen-2-yl)acrylateHighLowModerate
4-Chlorothis compoundHighModerateHigh

Note: This table presents hypothetical ADMET predictions to illustrate the output of in silico modeling. Actual values would require specific computational studies.

By leveraging these computational tools, researchers can systematically explore the chemical space around this compound, designing new molecules with potentially enhanced biological activities and improved drug-like properties. This integrated computational and experimental approach is at the forefront of modern chemical and pharmaceutical research.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

Influence of the Benzyl (B1604629) Ester Moiety on Molecular Recognition and Interaction

The benzyl ester group is a critical component that significantly influences the compound's pharmacokinetic and pharmacodynamic properties. It is not merely a passive linker but an active participant in molecular recognition. The benzyl group, with its aromatic phenyl ring, can engage in various non-covalent interactions with biological targets, including:

Hydrophobic Interactions: The nonpolar nature of the phenyl ring allows it to fit into hydrophobic pockets within enzyme active sites or receptors.

π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity.

C-H-π Interactions: The hydrogen atoms on the benzyl group can interact with the electron clouds of aromatic rings in the target protein. nih.gov

Furthermore, benzyl esters possess a relatively low molecular weight, which can facilitate diffusion across biological membranes. mtak.hu In the context of drug design, replacing the benzyl group with other ester functionalities (e.g., methyl, ethyl, or more complex alkyl groups) would be a key strategy in SAR studies to probe the size and nature of the binding pocket. The flexibility of the benzyl group also allows the molecule to adopt various conformations to achieve an optimal fit with its target.

Role of the Furan (B31954) Heterocycle in Modulating Ligand-Target Binding

The furan ring is a five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds and approved drugs. ijabbr.comresearchgate.net Its presence in Benzyl 3-(furan-2-yl)acrylate is fundamental to the molecule's activity profile. Furan derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net

The furan moiety contributes to ligand-target binding in several ways:

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor groups (like -OH or -NH) in a protein.

Bioisosterism: The furan ring can act as a bioisostere for other aromatic systems, such as benzene or thiophene rings, allowing it to mimic the interactions of other known ligands while potentially offering improved properties like solubility or metabolic stability. ijabbr.com

Dipole and Quadrupole Moments: The heteroatom imparts a specific electronic signature to the ring, which can be critical for electrostatic interactions within the binding site.

The combination of the furan ring with other heterocyclic systems is a known strategy to enhance pharmacological properties. researchgate.net Therefore, the furan in this molecule serves as both a structural anchor and a key electronic feature for molecular recognition.

Mechanistic Basis of Interactions with Enzyme Active Sites (e.g., Electrophilicity of Furan, Steric Hindrance)

The interaction of this compound with enzyme active sites can be understood through its chemical reactivity and steric profile. The molecule contains an α,β-unsaturated ester system, which is a known Michael acceptor. This electrophilic character allows the molecule to potentially form covalent bonds with nucleophilic residues (such as cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition.

The furan ring itself possesses unique reactivity. While aromatic, it has a lower resonance stabilization compared to benzene and can react more like an enol ether. stackexchange.com Under certain enzymatic conditions, the furan ring could be activated, participating in addition reactions or even ring-opening, which could be a factor in its mechanism of action or metabolism. stackexchange.com

Impact of Substituent Effects on Specific Biological Interaction Profiles

The biological activity of this compound can be fine-tuned by adding various substituents to either the furan or the benzyl ring. SAR studies on related benzofuran and furan derivatives have established clear principles for how such modifications can alter biological outcomes. nih.govrsc.org

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic distribution across the molecule. This can affect the strength of hydrogen bonds, the reactivity of the Michael acceptor, and the pKa of nearby functional groups. Halogen substituents, for instance, can significantly increase anticancer activity, possibly by forming "halogen bonds" that enhance binding affinity. nih.gov

Steric Effects: The size and position of substituents are critical. A bulky group might be necessary to occupy a specific pocket in the target protein, or it might clash with the protein surface, reducing affinity. The position of a substituent on the benzofuran ring has been shown to be a critical determinant of biological activity. nih.gov

The following table outlines the predicted impact of hypothetical substitutions based on established SAR principles for related compounds.

Substitution Site Substituent Predicted Effect on Activity Rationale
Furan Ring (C5)-CH₃ (Methyl)Potential increase or decreaseProbes steric tolerance and hydrophobic interactions.
Furan Ring (C5)-Br (Bromo)Likely increaseIntroduces favorable halogen bonding; increases lipophilicity. nih.gov
Benzyl Ring (para)-OCH₃ (Methoxy)Potential increaseCan act as a hydrogen bond acceptor and alter electronic properties.
Benzyl Ring (ortho)-Cl (Chloro)Potential increaseMay enhance binding through halogen bonds and alter ring conformation. nih.gov

Conformational Analysis and its Correlation with Molecular Activity

The biological activity of a molecule is highly dependent on the three-dimensional conformation it adopts to interact with its target. Conformational analysis of this compound and related structures reveals significant flexibility and the existence of preferred spatial arrangements.

Crystal structure analysis of a closely related compound, Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate, shows a twisted molecular conformation. nih.govnih.govdoaj.org Key findings from such structural studies that can be extrapolated include:

Planarity: The acrylate (B77674) bridge and the furan ring tend to be largely coplanar to maximize conjugation, with the conformation around the C=C double bond being trans or E. researchgate.net

Rotational Equilibrium: In solution, molecules like this exist in a state of conformational equilibrium. peerj.com Studies on similar structures, such as (E)-3-(furan-2-yl) acrylohydrazides, show the presence of multiple conformers, such as synperiplanar and antiperiplanar forms. peerj.com Furthermore, NMR and computational studies on N-benzyl-N-(furan-2-ylmethyl)acetamide confirm the presence of a hindered rotational equilibrium in solution, leading to distinct E and Z isomers. scielo.brresearchgate.net The furan ring itself can exhibit rotational disorder. nih.govnih.gov

The specific conformer that is recognized by a biological target is known as the "bioactive conformation." The energy required to adopt this conformation and the ratio of different conformers at equilibrium can directly correlate with the molecule's observed activity.

The table below summarizes key conformational data from related crystal structures.

Structural Feature Parameter Value Significance
Acrylate C=C BondConformationEThe more stable trans configuration is expected. nih.govresearchgate.net
Furan Ring OrientationRotational DisorderObserved in crystalIndicates flexibility and low rotational energy barrier. nih.govnih.gov
Dihedral AngleFuran Ring vs. Central Residue~8.2° - 14.8°Suggests near co-planarity with the linker. nih.govdoaj.org
Dihedral AnglePhenyl Ring vs. Central Residue~73.7°Indicates a significantly twisted, non-planar structure. nih.govdoaj.org
Solution StateConformational Equilibriumsynperiplanar / antiperiplanarThe molecule likely exists as a mixture of conformers in solution. peerj.com

Catalytic Applications and Reaction Engineering of Benzyl 3 Furan 2 Yl Acrylate and Its Derivatives

Applications in Organic Transformations as a Substrate or Reagent

The primary application of Benzyl (B1604629) 3-(furan-2-yl)acrylate as a substrate involves the electrophilic activation of its carbon-carbon double bond for hydroarylation reactions. nih.gov When treated with strong Brønsted or Lewis acids, the furan (B31954) ring and the acrylate (B77674) carbonyl group are protonated, creating a highly electrophilic species. This "superelectrophilic activation" facilitates the addition of arenes across the double bond. nih.gov

For instance, reactions of Benzyl 3-(furan-2-yl)acrylate with various arenes in the presence of triflic acid (TfOH) yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov These transformations demonstrate the compound's utility as a precursor to more complex molecular architectures.

SubstrateAreneAcid CatalystProductYieldReference
This compoundBenzene (B151609)TfOHBenzyl 3-phenyl-3-(furan-2-yl)propanoate- nih.gov
This compoundToluene (B28343)TfOHBenzyl 3-(furan-2-yl)-3-(p-tolyl)propanoate- nih.gov
This compoundAnisole (B1667542)TfOHBenzyl 3-(furan-2-yl)-3-(4-methoxyphenyl)propanoate- nih.gov

Table 1: Hydroarylation reactions using this compound as a substrate. Yields were reported for similar esters but not specifically for the benzyl ester in the provided source.

Catalytic Systems for the Synthesis and Derivatization of this compound

The synthesis of this compound typically involves a two-step process: the formation of 3-(furan-2-yl)acrylic acid followed by its esterification with benzyl alcohol. nih.gov Catalysis plays a pivotal role in both steps and in the subsequent derivatization of the target molecule.

Transition metal catalysis is instrumental in synthesizing derivatives from the this compound structural motif. Palladium-based systems are particularly notable for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

A key synthetic strategy involves the palladium-catalyzed carbonylative cyclization of aryl iodides with acetylenic compounds in the presence of carbon monoxide. researchgate.net This methodology can be adapted to create complex furan-2-one derivatives. For example, a heterogeneous palladium catalyst has been used for the carbonylative cyclization of aryl iodides and benzyl acetylenes, delivering 3-alkylidenefuran-2-ones in good yields. researchgate.net

While direct palladium-catalyzed derivatization of this compound is not extensively documented, related reactions highlight potential pathways. For example, palladium-catalyzed acetoxylation is a known method for functionalizing benzylic positions, such as converting toluene to benzyl acetate (B1210297). capes.gov.br This suggests a potential route for modifying the benzyl moiety of the ester. Furthermore, nickel-catalyzed 1,2-dicarbofunctionalization of benzyl acrylate itself demonstrates that the acrylate portion is amenable to complex bond-forming reactions under transition metal catalysis. researchgate.net

Cobalt-catalyzed reactions also offer pathways for derivatization. In one study, various carboxylic acids, including furan-2-carboxylic acid, were successfully used in a three-component reaction with diazo compounds and N-isocyaniminotriphenylphosphorane to synthesize 2,5-substituted 1,3,4-oxadiazoles. acs.orgacs.org The use of benzyl diazoacetate in this system yielded the corresponding benzyl-substituted oxadiazole, showcasing a potential transformation pathway for the entire this compound molecule. acs.orgacs.org

Catalyst SystemReaction TypeSubstratesProduct TypeKey FeaturesReference
Pd(OAc)₂-MCM-41-P,PCarbonylative CyclizationAryl Iodides, Benzyl Acetylenes, CO3-Alkylidenefuran-2-onesHeterogeneous catalyst, atmospheric CO pressure researchgate.net
CoCl₂Three-Component ReactionFuran-2-carboxylic acid, Benzyl diazoacetate, NIITPBenzyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetateMild conditions, single-step synthesis of oxadiazoles (B1248032) acs.orgacs.org
Pd(OAc)₂/Sn(octoate)₂Benzylic AcetoxylationToluene, Acetic AcidBenzyl acetateHeterogeneous catalysis on metallic palladium particles capes.gov.br
Ni-catalyst1,2-CarboacylationAlkenes, Alkyl BromidesKetonesThree-component reaction, broad substrate scope researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis and Derivatization of this compound.

Organocatalysis provides a metal-free approach to synthesizing the precursor, 3-(furan-2-yl)acrylic acid. The Knoevenagel condensation between furfural (B47365) (derived from biomass) and malonic acid is effectively promoted by various organocatalysts. researchgate.net

Research has shown that amine-based catalysts are particularly effective. For instance, piperidinium (B107235) acetate gives good to excellent yields of 3-(furan-2-yl)acrylic acid. researchgate.net The choice of catalyst can significantly influence reaction time and conversion rates. researchgate.net

OrganocatalystReaction Time (h)Conversion (%)Yield (%)Reference
Piperidine (B6355638)310085 researchgate.net
Pyrrolidine310082 researchgate.net
Piperidinium acetate110096 researchgate.net
Imidazole3< 50- researchgate.net

Table 3: Organocatalyst Performance in the Synthesis of 3-(furan-2-yl)acrylic Acid. researchgate.net Conditions: Furfural (5.20 mmol), Malonic Acid (1.3 equiv), Catalyst (1 equiv), 100 °C.

Biocatalysis represents an emerging area with potential applications. While specific biocatalytic routes for this compound are not yet established, the use of enzymes like bovine serum albumin (BSA) as an efficient and reusable biocatalyst in one-pot, multi-component reactions to form other complex heterocyclic systems points towards future possibilities. chemijournal.com

Green Chemistry Approaches to Catalytic Reactions

The synthesis of furan-based molecules like this compound is inherently aligned with green chemistry principles due to the renewable origin of the furan precursor. nih.gov Further green approaches focus on the reaction conditions and catalytic systems.

Key strategies include:

Use of Bio-derived Solvents : The palladium-catalyzed synthesis of furan-2-one derivatives has been successfully performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from biomass. researchgate.net

Catalyst Efficiency and Reusability : Employing catalytic amounts of reagents, such as in the organocatalytic synthesis of the precursor acid, minimizes waste. researchgate.netunive.it The development of heterogeneous catalysts, like the MCM-41-anchored palladium complex, allows for easier separation and potential reuse. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. One-pot reactions, where multiple synthetic steps are carried out in the same reactor, are being developed for furan-based monomers to improve efficiency and reduce waste from purification steps. unive.it

Alternative Energy Sources : The use of microwave irradiation has been reported as a green technique for synthesizing other heterocyclic compounds, offering advantages in reduced reaction times and chemical usage. chemijournal.com Solvent-free grinding methods also represent an environmentally friendly approach by eliminating the need for solvents altogether. chemijournal.com

Process Intensification and Scale-Up Considerations

Scaling up the production of this compound and its derivatives from the laboratory to an industrial scale requires careful consideration of reaction engineering and process intensification.

Process Intensification:

One-Pot Synthesis : Combining multiple reaction steps into a single operation, as explored for other furan-based monomers, can significantly intensify the process. This approach reduces the number of unit operations (e.g., separation, purification, and transfers), leading to lower capital costs, reduced waste, and improved safety. unive.it

Flow Chemistry : Transitioning from batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), leading to better yields, higher purity, and enhanced safety, especially for highly exothermic or fast reactions.

Scale-Up Findings:

Research into related catalytic systems provides insights into scalability. For example, a cobalt-catalyzed three-component reaction to produce oxadiazoles was successfully scaled from a 0.2 mmol to a 10 mmol scale while maintaining a good yield (75%). acs.orgacs.org This demonstrates the robustness of the catalytic system for larger-scale production.

The development of robust heterogeneous catalysts is critical for scale-up, as it simplifies product purification and catalyst recovery, which are often bottlenecks in large-scale batch processing. researchgate.net

The successful transition to industrial-scale production will depend on optimizing these factors to ensure an economically viable and environmentally sustainable process.

Green Chemistry and Sustainable Synthesis of Benzyl 3 Furan 2 Yl Acrylate

Development of Environmentally Benign Synthetic Protocols

The synthesis of Benzyl (B1604629) 3-(furan-2-yl)acrylate is being reimagined through the lens of green chemistry, with a focus on developing protocols that are less harmful to the environment. Key areas of innovation include the selection of greener solvents and the implementation of solvent-free and energy-efficient reaction conditions.

Solvent Selection and Replacement

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of waste generated. jk-sci.com Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives like deep eutectic solvents (DESs) and water. jk-sci.comjctjournal.com

Deep Eutectic Solvents (DESs): These are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, forming a eutectic with a melting point much lower than the individual components. tandfonline.com DESs are attractive as green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.comresearchgate.net In the context of esterification, a key reaction in the synthesis of compounds like Benzyl 3-(furan-2-yl)acrylate, DESs can act as both the solvent and the catalyst. tandfonline.comrsc.org For instance, a combination of choline (B1196258) chloride and urea (B33335) can form a DES that serves as an effective medium for esterification reactions. bohrium.com However, it is important to note that some DESs based on carboxylic acids and choline chloride can degrade via esterification, even at room temperature, which could compromise their applicability. acs.org

Water: As a solvent, water is non-toxic, non-flammable, and readily available, making it a highly desirable green solvent. dntb.gov.ua Emulsion polymerization, which uses water as the dispersion medium, is a well-established technique for producing acrylic polymers and offers environmental benefits over solvent-based methods. nih.govresitan.net This method can be adapted for the synthesis of acrylate (B77674) esters, providing a pathway to reduce the reliance on volatile organic compounds (VOCs). pcimag.comresearchgate.net

The table below summarizes the advantages and disadvantages of these green solvents in the context of acrylate synthesis.

SolventAdvantagesDisadvantages
Deep Eutectic Solvents (DESs) Low vapor pressure, thermal stability, potential for recyclability, can act as a catalyst. tandfonline.comresearchgate.netrsc.orgPotential for degradation, recyclability challenges in the presence of certain reactants. bohrium.comacs.org
Water Non-toxic, non-flammable, abundant, low cost. dntb.gov.uanih.govCan lead to challenges in product separation and potential for hydrolysis of reactants or products.

Solvent-Free and Microwave-Assisted Reactions

Moving beyond solvent replacement, two significant strategies in green synthesis are the elimination of solvents altogether and the use of alternative energy sources like microwaves to accelerate reactions.

Solvent-Free Reactions: Conducting reactions without a solvent, also known as neat conditions, eliminates solvent-related waste and simplifies product purification. researchgate.net For the synthesis of acrylates, solvent-free methods are being explored to reduce the environmental footprint. rsc.org Michael addition reactions, a potential step in the synthesis of acrylate derivatives, have been successfully carried out under solvent-free conditions. researchgate.net

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. rsc.orgorientjchem.orgresearchgate.netresearchgate.net The synthesis of various furan (B31954) derivatives has been efficiently achieved using microwave assistance, suggesting its applicability to the production of this compound. rsc.orgresearchgate.netorganic-chemistry.org For example, the Paal-Knorr condensation to form furans can be accelerated under microwave conditions. organic-chemistry.org This technology offers a pathway to more energy-efficient processes. orientjchem.org

The following table compares conventional heating with microwave-assisted synthesis for furan derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Often hoursTypically minutes. researchgate.net
Energy Input Indirect heating of the reaction vesselDirect heating of the reaction mixture
Yields VariableOften higher yields. researchgate.net
By-products Can lead to more side reactionsGenerally cleaner reactions with fewer by-products

Design and Implementation of Recyclable and Reusable Catalytic Systems

A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The development of catalysts that can be easily recovered and reused is a significant step towards more sustainable chemical manufacturing. purkh.com For the synthesis of this compound, this could involve heterogeneous catalysts or catalysts immobilized on solid supports.

Atom Economy and Reduction of Chemical Waste Generation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound can potentially be achieved through various routes, such as the Wittig reaction or the Heck reaction. The Wittig reaction, while effective for forming carbon-carbon double bonds, often suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.orgyoutube.com In contrast, palladium-catalyzed cross-coupling reactions like the Heck reaction can offer better atom economy.

Efforts to reduce chemical waste in the synthesis of furan derivatives and other fine chemicals focus on several strategies:

Process Optimization: Fine-tuning reaction conditions to maximize the yield of the desired product and minimize the formation of by-products. purkh.com

Material Substitution: Replacing hazardous reagents with safer alternatives to reduce the toxicity of the waste stream. purkh.com

Waste Valorization: Finding applications for by-products, turning a waste stream into a valuable resource. purkh.com

Minimizing waste generation is a crucial aspect of sustainable chemical production, reducing both environmental impact and disposal costs. yale.edu

Utilization of Renewable Feedstocks (e.g., Biomass-Derived Furfural)

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. rsc.orgacs.org Furfural (B47365), a key precursor for this compound, is a platform chemical that can be readily produced from the dehydration of C5 sugars (like xylose) found in lignocellulosic biomass, such as corn cobs and wood waste. rsc.orgcsic.esucr.edursc.orgnih.gov

The use of biomass-derived furfural offers several advantages:

Renewability: Biomass is a renewable resource, reducing the dependence on finite fossil fuels. rsc.org

Versatility: Furfural can be converted into a wide range of valuable chemicals and biofuels through various chemical transformations, including oxidation, hydrogenation, and condensation reactions. csic.esrsc.org For instance, it is a precursor to furfuryl alcohol, furoic acid, and can be used in the synthesis of furan itself. csic.es

Potential for a Circular Economy: Utilizing agricultural or forestry waste to produce furfural contributes to a more circular economy by valorizing materials that might otherwise be discarded. ucr.edu

The synthesis of this compound from biomass-derived furfural represents a significant step towards creating a more sustainable value chain for this compound.

Energy-Efficient Synthetic Processes

Reducing the energy consumption of chemical processes is a critical component of green chemistry, with both economic and environmental benefits. researchgate.net Energy-efficient synthesis can be achieved through several approaches relevant to the production of this compound.

As previously mentioned, microwave-assisted synthesis can significantly reduce reaction times and, consequently, the total energy consumed compared to conventional heating methods. orientjchem.org The direct and efficient heating of the reaction mixture by microwaves minimizes energy loss to the surroundings.

Another strategy is the development of catalytic processes that operate under milder conditions , such as lower temperatures and pressures. This reduces the energy input required to drive the reaction. For example, enzymatic polymerizations are known to be energy-efficient as they proceed under mild conditions. acs.org

By adopting these energy-efficient technologies and methodologies, the synthesis of this compound can be made more sustainable and economically viable.

Future Research Directions and Perspectives for Benzyl 3 Furan 2 Yl Acrylate Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-(furan-2-yl)acrylic acid, the precursor to its benzyl (B1604629) ester, is commonly achieved through the Knoevenagel condensation of furfural (B47365) and malonic acid. researchgate.net Research has investigated various organocatalysts for this reaction to improve yields and sustainability. researchgate.net However, significant opportunities exist for innovation.

Future research should focus on developing novel, more direct synthetic routes to Benzyl 3-(furan-2-yl)acrylate. This could involve one-pot procedures that combine the initial condensation with a subsequent esterification step, bypassing the isolation of the intermediate acrylic acid. Such tandem reactions would enhance process efficiency and reduce waste.

Furthermore, exploration into different esterification methods and the synthesis of a wider library of 3-(furan-2-yl)acrylate esters, analogous to the known isopropyl ester, could broaden the applications of this chemical family. bldpharm.com Investigating alternative starting materials to furfural or malonic acid, potentially through C-H activation or cross-coupling strategies, represents another promising frontier for synthetic chemists.

A study on the reaction between homophthalic anhydride (B1165640) and N-(furan-2-yl-methylidene)-benzylamine highlights the synthesis of complex molecules incorporating the furan-2-yl and benzyl moieties. mdpi.comfao.org This underscores the potential for developing synthetic methodologies that use this compound as a key intermediate for pharmacologically relevant scaffolds. mdpi.comfao.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of a molecule's structure and reaction mechanisms is crucial for its effective application. For this compound, future research should employ a combination of advanced spectroscopic and computational methods to build a comprehensive mechanistic picture.

Computational studies, such as Density Functional Theory (DFT), can provide deep insights. Research on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has successfully used DFT to elucidate the nature of reactive intermediates, such as O,C-diprotonated forms, in superacid-mediated reactions. nih.gov Similar computational analyses of this compound could predict its reactivity, electronic properties, and the transition states of its various transformations.

Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, have been effectively used to confirm the structures of other complex acrylate (B77674) and methacrylate (B99206) compounds. nih.gov Applying these methods to this compound and its reaction products would provide unambiguous structural characterization. nih.gov Furthermore, solid-state analysis through single-crystal X-ray diffraction, as performed on related furan-containing Schiff base ligands, could reveal detailed information about its molecular geometry, conformation, and potential for intermolecular interactions like π-π stacking. nih.govnih.gov

Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is key to achieving efficient and selective chemical transformations. For this compound chemistry, future research should focus on designing innovative catalytic systems for both its synthesis and its subsequent reactions.

The synthesis of the parent 3-(furan-2-yl)acrylic acid has been shown to be effectively catalyzed by organocatalysts like piperidinium (B107235) acetate (B1210297). researchgate.net A future direction is the development of more active, recyclable, and environmentally benign catalysts for this foundational Knoevenagel condensation. Moreover, investigating catalysts for the direct esterification of furfural derivatives could streamline the synthesis of the title compound.

In the context of its reactivity, studies on related furan (B31954) propenoic acids have shown that strong Brønsted acids (like TfOH) and Lewis acids (like AlCl₃) can effectively catalyze hydroarylation reactions. nih.gov Exploring a broad range of catalysts for reactions involving the acrylate double bond of this compound is a logical next step. A particularly insightful study on a related system demonstrated that the choice of solvent and base, such as using pyridine (B92270), could achieve complete diastereoselectivity in the formation of tetrahydroisoquinolinones. mdpi.comfao.org This highlights the potential for developing catalytic systems that can precisely control the stereochemical outcomes of reactions involving this compound, which is critical for applications in pharmaceuticals and materials science.

Catalyst/ReagentReaction TypeObservationReference
Piperidinium acetateKnoevenagel CondensationGood to excellent yields for 3-(2-furyl)acrylic acid synthesis. researchgate.net
PyridineTetrahydroisoquinolinone SynthesisActed as a basic catalyst and solvent, leading to complete diastereoselectivity. mdpi.com
Triflic Acid (TfOH)HydroarylationEffective Brønsted superacid for activating the C=C double bond of furan propenoic acids. nih.gov
Aluminum Chloride (AlCl₃)HydroarylationAchieved the highest yield (65%) for the hydrophenylation of 3-(furan-2-yl)propenoic acid. nih.gov

Strategic Design for Targeted Chemical Applications

The inherent reactivity of the furan ring and the acrylate system makes this compound a valuable scaffold for the strategic design of molecules with specific applications. Future work should focus on leveraging this reactivity to build complex and functional molecular architectures.

One promising avenue is its use as a precursor for heterocyclic compounds. For instance, the successful synthesis of substituted 1,2,3,4-tetrahydroisoquinolinones from a related N-(furan-2-yl-methylidene)-benzylamine demonstrates that the core structure is amenable to complex cyclization reactions to form molecules of pharmacological interest. mdpi.comfao.org Researchers could strategically design reaction sequences that transform this compound into novel nitrogen- or oxygen-containing heterocycles.

Another area of interest is its potential role as a bioisostere. The 2,5-substituted 1,3,4-oxadiazole (B1194373) unit, for example, is recognized as a bioisosteric replacement for carboxylic esters in drug design. acs.org Future research could explore the conversion of the acrylate moiety of this compound into structures like oxadiazoles (B1248032), pyrazoles, or other five-membered rings to generate novel compounds for biological screening. The goal would be to strategically design and synthesize derivatives that target specific biological pathways or material properties.

Integration with Emerging Fields in Chemical Science (e.g., Flow Chemistry, Machine Learning in Synthesis)

The future of chemical synthesis will be heavily influenced by the integration of automation, data science, and continuous manufacturing processes. The chemistry of this compound is well-suited to benefit from these emerging fields.

Flow Chemistry: The synthesis of the parent acid via Knoevenagel condensation, which often requires heating, is an ideal candidate for translation to a continuous flow process. researchgate.net Flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for streamlined multi-step syntheses. A future research direction would be to develop a continuous flow system that couples the synthesis of 3-(furan-2-yl)acrylic acid with its immediate esterification to produce this compound in a single, uninterrupted process.

Machine Learning in Synthesis: The optimization of reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, can be a resource-intensive process. Machine learning (ML) algorithms can accelerate this optimization by analyzing experimental data to predict the conditions that will lead to the highest yield or selectivity. The documented study of various catalysts and conditions for the synthesis of 3-(furan-2-yl)acrylic acid provides a foundational dataset that could be expanded and used to train an ML model for reaction optimization. researchgate.net This data-driven approach could rapidly identify optimal protocols for both the synthesis and subsequent functionalization of this compound.

Q & A

Q. Basic

  • 1H NMR : Expect signals for the furan ring (δ 6.2–7.4 ppm: α-H at ~6.3 ppm, β-H at ~7.1 ppm), benzyl group (δ 5.1 ppm for CH2, aromatic protons at δ 7.3–7.5 ppm), and acrylate doublet (δ 6.4 and 6.1 ppm, J = 16 Hz) .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and conjugated C=C stretch at ~1630 cm⁻¹ .
  • HRMS : Calculate exact mass (e.g., C14H12O3: 228.0786 g/mol) to validate molecular ion peaks .

What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Advanced
Crystal twinning or weak diffraction (common with flexible acrylate groups) may require data merging or using twin laws in SHELXL . For example, monoclinic systems (space group P2₁/c) with Z = 4 often show anisotropic displacement parameters for the benzyl group. Refinement with SHELXL using HKLF5 format and TWIN commands resolves ambiguities . R-factors below 0.05 indicate reliable models.

How can solvent selection and temperature control improve reaction yields during scale-up synthesis?

Advanced
Polar aprotic solvents (e.g., DMF or THF) enhance solubility of furan intermediates, while maintaining temperatures at 60–80°C prevents side reactions (e.g., polymerization of acrylate) . For hydrogenation steps (e.g., reducing nitro groups in derivatives), use Pd/C (10% wt) in ethanol at 50 psi H2, achieving >90% conversion . Kinetic studies via in-situ FTIR help optimize time-temperature profiles.

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Storage : Keep at 2–8°C under inert gas (Ar/N2) to prevent oxidation .
  • PPE : Nitrile gloves and fume hoods are mandatory; the compound’s flash point is ~147°C, requiring avoidance of open flames .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic furan derivatives .

How do electronic effects of the furan and benzyl groups influence the compound’s reactivity in Diels-Alder reactions?

Advanced
The electron-rich furan ring acts as a diene, while the acrylate’s electron-withdrawing ester group enhances dienophile reactivity. DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) show a HOMO-LUMO gap of ~5 eV, favoring cycloaddition with maleic anhydride at 100°C . Substituent effects (e.g., methoxy groups on benzyl) lower activation energy by 15–20 kJ/mol .

How can HPLC-MS methods be validated for quantifying impurities in synthesized batches?

Q. Advanced

  • Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase (0.1% formic acid in water:acetonitrile, 60:40).
  • Detection : ESI-MS in positive mode (m/z 228 → 105 for parent ion; monitor fragments at m/z 91 [benzyl] and 95 [furan]) .
  • Validation : Linearity (R² > 0.999) across 0.1–100 µg/mL, LOD < 0.05 µg/mL, and recovery rates of 98–102% ensure precision .

What computational models predict the compound’s pharmacokinetic properties for biological studies?

Advanced
SwissADME predicts moderate bioavailability (F ≈ 30%) due to high logP (~2.5) and TPSA ~50 Ų . Molecular docking (AutoDock Vina) against COX-2 (PDB: 3LN1) shows binding affinity (ΔG ≈ -8.5 kcal/mol) via hydrogen bonds with Tyr385 and Val349 . MD simulations (GROMACS) over 100 ns confirm stable binding with RMSD < 2 Å.

How do competing byproducts form during synthesis, and what analytical methods detect them?

Advanced
Benzyl ether byproducts arise from over-alkylation; GC-MS (DB-5 column, 30 m × 0.25 mm) identifies these via retention times (~12.5 min vs. 10.2 min for target) . Side reactions are minimized using stoichiometric benzyl bromide and <5% DABCO as base .

What role does the compound play in material science applications, such as polymer coatings?

Advanced
As a crosslinker in UV-curable resins, it enhances adhesion (ASTM D3359: Class 4B) due to the acrylate’s radical polymerization. FTIR monitoring shows 95% conversion under 365 nm UV light with 2% Irgacure 184 . DMA reveals Tg ~75°C, suitable for flexible coatings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.